Cas no 41908-11-6 (3-Acetylbenzaldehyde)

3-Acetylbenzaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Acetylbenzaldehyde
- 3-ACETYLBENZALDEHYDE 97
- 3-acetoxybenzaldehyde
- 3-Formylacetophenone
- benzaldehyde,3-acetyl
- m-acetobenzaldehyde
- m-acetylbenzaldehyde
- m-formylacetophenone
- 1-(3-formylphenyl)-ethanone
- AKOS006222300
- 3-acetyl-benzaldehyde
- 3'-FORMYLACETOPHENONE
- benzaldehyde, 3-acetyl-
- QVNFUJVNBRCKNJ-UHFFFAOYSA-N
- 3-ACETYLBENZALDEHYDE 97
- SCHEMBL1482839
- 41908-11-6
- MFCD05865161
- CS-0204479
- CL9709
- InChI=1/C9H8O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-6H,1H
- DTXSID50349178
- CHEBI:203900
- AS-57375
- M-formylacetophenone; 3-Formylacetophenone
- BCP30297
- FT-0763026
- 3-Acetylbenzaldehyde, 95%
- DB-029161
- XH1279
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- MDL: MFCD05865161
- インチ: InChI=1S/C9H8O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-6H,1H3
- InChIKey: QVNFUJVNBRCKNJ-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC=CC(=C1)C=O
計算された属性
- 精确分子量: 148.05200
- 同位素质量: 148.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 34.1Ų
- 互变异构体数量: 2
- XLogP3: 何もない
じっけんとくせい
- Color/Form: ソリッド
- ゆうかいてん: 51-55 °C (lit.)
- フラッシュポイント: >230 °F
- PSA: 34.14000
- LogP: 1.70170
- Solubility: 使用できない
3-Acetylbenzaldehyde Security Information
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
3-Acetylbenzaldehyde 税関データ
- 税関コード:2914400090
- 税関データ:
中国税関コード:
2914400090概要:
2914400090他のケトール及びケトアルデヒド。規制条件:nothing.VAT:17.0%.税金還付率:9.0%.最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914400090他のケトールおよびケトアルデヒド。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
3-Acetylbenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB216149-1g |
3-Acetylbenzaldehyde, 95%; . |
41908-11-6 | 95% | 1g |
€161.00 | 2024-06-10 | |
abcr | AB216149-10g |
3-Acetylbenzaldehyde, 95%; . |
41908-11-6 | 95% | 10g |
€858.00 | 2024-06-10 | |
eNovation Chemicals LLC | D765387-5g |
3-Acetylbenzaldehyde |
41908-11-6 | 95% | 5g |
$685 | 2024-06-07 | |
1PlusChem | 1P003JA2-100mg |
3-Acetylbenzaldehyde |
41908-11-6 | 95% | 100mg |
$16.00 | 2025-02-20 | |
eNovation Chemicals LLC | D765387-10g |
3-Acetylbenzaldehyde |
41908-11-6 | 95% | 10g |
$1055 | 2024-06-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1581-5g |
3-acetylbenzaldehyde |
41908-11-6 | 95% | 5g |
¥2970.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275149-25g |
3-Acetylbenzaldehyde |
41908-11-6 | 98% | 25g |
¥19611.00 | 2024-05-14 | |
A2B Chem LLC | AB64154-5g |
3-Acetylbenzaldehyde |
41908-11-6 | 98% | 5g |
$299.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1581-250mg |
3-acetylbenzaldehyde |
41908-11-6 | 95% | 250mg |
¥396.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1581-25g |
3-acetylbenzaldehyde |
41908-11-6 | 95% | 25g |
¥9900.0 | 2024-04-19 |
3-Acetylbenzaldehyde 関連文献
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1. Index of subjects, 1939
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2. Formula index
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3. Index of subjects, 1948
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4. 431. The structure of ginkgetin. Part I. Synthesis of 5 : 8-dihydroxy-4′-methoxyflavoneWilson Baker,G. F. Flemons J. Chem. Soc. 1948 2138
3-Acetylbenzaldehydeに関する追加情報
3-Acetylbenzaldehyde: A Comprehensive Overview
3-Acetylbenzaldehyde, also known by its CAS No. 41908-11-6, is a versatile organic compound with the molecular formula C9H8O2. This compound is a derivative of benzaldehyde, featuring an acetyl group attached to the third position of the benzene ring. The structure of 3-Acetylbenzaldehyde makes it a valuable molecule in various fields, including pharmaceuticals, agrochemicals, and material sciences. Recent advancements in synthetic chemistry have further expanded its applications, making it a subject of interest in both academic and industrial research.
The synthesis of 3-Acetylbenzaldehyde typically involves the oxidation of appropriate alcohols or through Friedel-Crafts acylation followed by oxidation. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, studies have shown that the use of transition metal catalysts, such as palladium or copper complexes, can significantly enhance the efficiency of these reactions. These findings are particularly relevant in the context of green chemistry, where minimizing waste and maximizing atom economy are critical objectives.
In terms of physical properties, 3-Acetylbenzaldehyde is a crystalline solid with a melting point of approximately 55°C. It is sparingly soluble in water but dissolves readily in organic solvents like ethanol and dichloromethane. The compound exhibits strong UV absorption due to its conjugated system, making it useful in photochemical applications. Recent studies have also highlighted its potential as a precursor for advanced materials, such as organic semiconductors and sensors.
The biological activity of 3-Acetylbenzaldehyde has been a focal point in pharmacological research. It has demonstrated antioxidant properties, which are attributed to its ability to scavenge free radicals. Additionally, preliminary studies suggest that it may possess anti-inflammatory and antimicrobial effects. These findings open up new avenues for its use in drug development, particularly in the design of compounds targeting chronic inflammatory diseases and infectious agents.
In the agrochemical sector, 3-Acetylbenzaldehyde has shown promise as a plant growth regulator. Studies conducted under controlled conditions indicate that it can enhance the germination rate and overall growth of certain crops. This application aligns with the growing demand for sustainable agricultural practices that minimize chemical inputs while maximizing yield.
The environmental impact of 3-Acetylbenzaldehyde is another area of active research. Assessments have been conducted to evaluate its biodegradability and potential toxicity to aquatic organisms. Results indicate that under aerobic conditions, the compound undergoes rapid degradation, reducing its ecological footprint. However, further studies are needed to fully understand its long-term effects on ecosystems.
In conclusion, 3-Acetylbenzaldehyde (CAS No. 41908-11-6) is a multifaceted compound with a wide range of applications across diverse industries. Its unique chemical properties and recent advancements in synthesis techniques make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new uses and optimize its production processes, the significance of this compound in both scientific and commercial contexts is expected to grow significantly.
